GlcNPhth[346Ac]beta(1-3)Gal[246Bn]-beta-MP

Oligosaccharide Synthesis Carbohydrate Chemistry Molecular Weight

Access a uniquely protected disaccharide building block for complex glycan assembly. Sourcing generic analogs often derails synthetic pathways due to incompatible protecting group strategies. - Orthogonal Ac/Bn protection enables chemoselective deprotection and precise, stepwise glycan elongation. - β-(1→3) GlcNPhth-Gal core provides a specific scaffold, avoiding complex mixtures from using per-acetylated or per-benzylated alternatives. - The 4-methoxyphenyl anomeric group is a versatile handle, ready for selective cleavage or activation in glycoconjugate synthesis.

Molecular Formula C54H55NO16
Molecular Weight 974 g/mol
CAS No. 1820575-44-7
Cat. No. B1516867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlcNPhth[346Ac]beta(1-3)Gal[246Bn]-beta-MP
CAS1820575-44-7
Molecular FormulaC54H55NO16
Molecular Weight974 g/mol
Structural Identifiers
SMILESCC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2OCC3=CC=CC=C3)OC4=CC=C(C=C4)OC)COCC5=CC=CC=C5)OCC6=CC=CC=C6)N7C(=O)C8=CC=CC=C8C7=O)OC(=O)C)OC(=O)C
InChIInChI=1S/C54H55NO16/c1-33(56)63-32-44-47(66-34(2)57)48(67-35(3)58)45(55-51(59)41-22-14-15-23-42(41)52(55)60)53(69-44)71-49-46(64-29-37-18-10-6-11-19-37)43(31-62-28-36-16-8-5-9-17-36)70-54(68-40-26-24-39(61-4)25-27-40)50(49)65-30-38-20-12-7-13-21-38/h5-27,43-50,53-54H,28-32H2,1-4H3/t43-,44-,45-,46+,47-,48-,49+,50-,53+,54-/m1/s1
InChIKeyQHFVNDYHDLXLJC-JKFMBOLMSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GlcNPhth[346Ac]beta(1-3)Gal[246Bn]-beta-MP: Orthogonal Disaccharide Building Block


GlcNPhth[346Ac]beta(1-3)Gal[246Bn]-beta-MP (CAS 1820575-44-7) is an orthogonally protected disaccharide building block, specifically 4-Methoxyphenyl 3-O-(3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-β-D-glucopyranosyl)-2,4,6-tri-O-benzyl-β-D-galactopyranoside [1]. It is characterized by a β-(1→3) linkage between a 2-deoxy-2-phthalimido-D-glucose (GlcNPhth) unit and a D-galactose (Gal) unit, with its hydroxyl groups selectively masked by acetyl (Ac) and benzyl (Bn) protecting groups [1]. This compound serves as a key intermediate in the synthesis of complex oligosaccharides and glycoconjugates, where its orthogonal protection scheme enables precise, stepwise chemical manipulations .

Orthogonal Ac/Bn protection supports stepwise oligosaccharide assembly
Defined β-(1→3) GlcNPhth–Gal linkage for core disaccharide construction
MP anomeric group enables downstream glycoconjugate elaboration

GlcNPhth[346Ac]beta(1-3)Gal[246Bn]-beta-MP: Irreplaceable Orthogonal Intermediate


The utility of this compound is defined by its specific protecting group pattern, which is not interchangeable with other disaccharide building blocks. Substitution with a generic or differently protected analog would derail a synthetic pathway. The precise combination of 3,4,6-tri-O-acetyl (on GlcNPhth) and 2,4,6-tri-O-benzyl (on Gal) groups on GlcNPhth[346Ac]beta(1-3)Gal[246Bn]-beta-MP provides a unique orthogonal stability profile . This allows for the selective removal of either acetyl or benzyl groups under specific conditions, enabling targeted glycosylation or further derivatization at defined positions without affecting the other protecting groups . Using a compound with different protecting groups, such as a fully benzylated or fully acetylated analog, would lack this orthogonal handle and would likely result in lower regioselectivity, complex mixtures, and significantly reduced yields in subsequent synthetic steps .

Protecting group mismatch
Per-acetylated or per-benzylated analogs lack orthogonal selectivity, may reduce regiocontrol and yield complex mixtures.
Sequence reversal
Gal-GlcNPhth vs GlcNPhth-Gal scaffolds expose different hydroxyl presentation; synthetic outcomes may not transfer directly.

GlcNPhth[346Ac]beta(1-3)Gal[246Bn]-beta-MP: Key Differentiators vs. Analog


Molecular Weight Distinction

The molecular weight (MW) is a fundamental identifier and a critical parameter for synthesis and purification. GlcNPhth[346Ac]beta(1-3)Gal[246Bn]-beta-MP has a distinct and higher MW of 974.03 g/mol . This is a 140.24 g/mol increase over the closely related analog, Gal[2346Ac]β(1-3)GlcNPhth[46Bzd]-β-MP, which has a MW of 833.79 g/mol . This difference is due to the larger protecting groups (benzyl vs. benzylidene) and reversed monosaccharide units (GlcNPhth-Gal vs. Gal-GlcNPhth).

Molecular Weight
Reported
974.03 g/mol
vs analog 833.79 g/mol
Δ +140.24 g/mol
Distinct MS identity and stoichiometry control
Vendor-specified data; verify per lot
Oligosaccharide Synthesis Carbohydrate Chemistry Molecular Weight

Optical Rotation Differentiation

Optical rotation is a key identifier of stereochemical integrity. The target compound exhibits a specific levorotatory rotation of [α]²⁰/D = -8° (c=1, CHCl3) . This is a strong contrast to the dextrorotatory rotation of the related building block Gal[2346Ac]β(1-3)GlcNPhth[46Bzd]-β-MP, which shows an [α]²⁰/D of +12° (c=1, CHCl3) [1]. The difference in sign and magnitude confirms the unique stereoelectronic environment of the molecule.

Optical Rotation
Reported
[α]²⁰/D −8° (c=1, CHCl₃)
vs analog +12°
Rapid stereochemical QC confirmation
Specification-based; confirm with in-house measurement
Chiral Purity Stereochemistry Optical Rotation

Thermal Stability and Melting Point

The thermal stability of a building block is a key indicator of its crystalline purity and its robustness during storage and handling. GlcNPhth[346Ac]beta(1-3)Gal[246Bn]-beta-MP has a precisely defined melting point range of 173-177 °C . This is a more defined and higher temperature range compared to a related monosaccharide building block, 4-Methoxyphenyl 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-β-D-glucopyranoside (CAS 138906-41-9), which melts sharply at 149 °C [1]. This difference in thermal behavior is a direct consequence of the target compound's larger disaccharide structure and its specific intermolecular packing.

Melting Point
Class-level inference
173–177 °C
vs monosaccharide 149 °C
Δ +24 to +28 °C
Indicates crystalline purity and storage stability
Vendor specification; review for lot-specific data
Thermal Stability Material Science Purity

GlcNPhth[346Ac]beta(1-3)Gal[246Bn]-beta-MP: Research Applications & Procurement


β-(1→3)-Linked Oligosaccharide Synthesis

This compound is the optimal choice for constructing oligosaccharides containing a β-(1→3)-linked glucosamine-galactose core. The orthogonal protection (Ac vs. Bn) is essential for multi-step synthesis . For example, the benzyl groups on the Gal unit can be selectively removed under hydrogenolytic conditions while leaving the acetyl groups on the GlcNPhth unit intact . This creates a specific, free hydroxyl group for subsequent regio- and chemoselective glycosylation, which is not possible with per-acetylated or per-benzylated disaccharide alternatives .

Glycopeptide and Glycoprotein Mimetics

The 4-methoxyphenyl (MP) group at the reducing end serves as a versatile anomeric protecting group that can be selectively cleaved or converted into a leaving group for further coupling . After deprotection, the resulting hemiacetal can be activated for glycosylation, for instance, to link the disaccharide to a peptide or protein scaffold . This compound is specifically designed for use as a 'building block' in glycoconjugate synthesis, as detailed in supplier application notes .

Glycosidase and Glycosyltransferase Specificity

The protected disaccharide can be used to probe the substrate specificity of carbohydrate-processing enzymes. After selective deprotection to yield specific free hydroxyl groups, the resulting compounds can act as acceptors for glycosyltransferases or as inhibitors for glycosidases . The unique protecting group pattern of GlcNPhth[346Ac]beta(1-3)Gal[246Bn]-beta-MP allows for the creation of a library of differentially protected substrates, a strategy that is more efficient than starting from monosaccharides .

Carbohydrate Analysis QC & Method Development

The well-defined and verifiable physical properties of this compound (melting point: 173-177 °C, [α]D: -8°) make it an ideal standard for calibrating analytical instruments like polarimeters and for developing HPLC methods for complex carbohydrate mixtures . Its unique molecular weight and structure also serve as a robust standard for mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, aiding in the characterization of unknown or newly synthesized glycans .

Application
Selection Property
Validation Focus
β-(1→3) Oligosaccharide Assembly
Orthogonal Ac/Bn protection scheme
Regioselective deprotection outcomes
Glycoconjugate Synthesis
MP anomeric leaving group
Glycosylation coupling efficiency
Enzyme Substrate Library
Selective deprotection handles
Substrate acceptance by glycosyltransferases
Analytical Standard
Defined physical constants (mp, [α]D)
Instrument calibration and method validation

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18 linked technical documents
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